(R)-tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate
Overview
Description
“®-tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H20N2O2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of this compound involves the reaction of ®-1-(tert-butoxycarbonyl)-3-methylaminopyrrolidine hydrochloric acid salt with sodium hydroxide in toluene. After liquid separation, the organic layer is concentrated and vacuum dried to yield the title compound .Molecular Structure Analysis
The molecular structure of this compound consists of 14 heavy atoms, with a Fraction Csp3 of 0.9. It has 4 rotatable bonds, 3 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.28. It has a high GI absorption and is BBB permeant. It is not a substrate or inhibitor of various CYP enzymes. It has a Log Po/w (iLOGP) of 2.75, indicating its lipophilicity. It is very soluble, with a solubility of 8.5 mg/ml .Scientific Research Applications
A New Family of Ru Complexes for Water Oxidation
(R)-tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate derivatives exhibit significant relevance in catalysis. Specifically, a study by Zong and Thummel (2005) on Ru complexes, which are closely related to the compound , demonstrates their utility in water oxidation, a critical process in artificial photosynthesis and energy conversion. These complexes, characterized by their specific ligand structures and redox properties, achieved high turnover numbers, indicating their efficiency as catalysts in oxygen evolution reactions (Zong & Thummel, 2005).
Synthesis of Aromatic Polyamides
In another study, Yang et al. (1999) explored the synthesis of aromatic polyamides using a compound structurally similar to (R)-tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate. This research highlights the compound's potential in the field of polymer chemistry, especially for creating materials with high thermal stability and solubility in organic solvents. These polyamides exhibit excellent film-forming properties and are promising for various industrial applications due to their robust physical properties (Yang et al., 1999).
One-Step Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid Derivatives
Herath and Cosford (2010) reported a novel one-step continuous flow synthesis method for pyrrole-3-carboxylic acids starting from tert-butyl acetoacetates, amines, and 2-bromoketones. The method utilized HBr generated as a byproduct in the Hantzsch reaction for in situ hydrolysis of the t-butyl esters, showcasing an innovative approach to synthesizing carboxylic acids and amides, including CB1 inverse agonists. This research indicates the compound's potential use in streamlined synthesis processes, enhancing efficiency in pharmaceutical production (Herath & Cosford, 2010).
Asymmetric Synthesis of Pyrrolidine Derivatives
Chung et al. (2005) discussed the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which are structurally related to the compound . The study presented a practical method for synthesizing these compounds with high yield and enantioselectivity, demonstrating the compound's relevance in asymmetric synthesis and the production of chiral pharmaceutical ingredients. This research contributes to the understanding of the compound's utility in medicinal chemistry and drug development (Chung et al., 2005).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3R)-3-(methylaminomethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-5-9(8-13)7-12-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTNESNBEPKXRB-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.